methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate
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Overview
Description
Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate is an organic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Attachment of the Benzoate Group: The benzoate group is introduced through esterification reactions, where benzoic acid derivatives react with alcohols in the presence of acid catalysts.
Final Coupling: The triazole and benzoate moieties are coupled using suitable reagents and conditions, such as amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The benzoate group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative with similar structural features.
4-Methyl-4H-1,2,4-triazole-3-thiol: Another triazole compound with different functional groups.
Uniqueness
Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate is unique due to its specific combination of the triazole and benzoate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-11-15-13(17-16-11)14-8-9-4-6-10(7-5-9)12(18)19-2/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXGRKHRMUCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)NCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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